molecular formula C26H20 B1464820 4,4'-Diphenylstilbene CAS No. 2039-68-1

4,4'-Diphenylstilbene

Cat. No.: B1464820
CAS No.: 2039-68-1
M. Wt: 332.4 g/mol
InChI Key: HXWQJYVUJPBQEW-UHFFFAOYSA-N
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Description

4,4’-Diphenylstilbene is an organic compound with the molecular formula C26H20. It is a derivative of stilbene, characterized by the presence of two phenyl groups attached to the ethene backbone. This compound is known for its unique chemical properties and applications in various fields, including material science and organic chemistry .

Preparation Methods

4,4’-Diphenylstilbene can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the stilbene structure. Another method includes the McMurry coupling reaction, which involves the reductive coupling of benzophenone using titanium reagents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-Diphenylstilbene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Diphenylstilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diphenylstilbene involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s photophysical properties and its ability to act as a ligand in coordination complexes. The pathways involved in its mechanism of action are still under investigation, with ongoing research aiming to elucidate its full potential .

Comparison with Similar Compounds

4,4’-Diphenylstilbene can be compared with other similar compounds such as:

    4,4’-Dihydroxybiphenyl: Known for its use in polymer production.

    4,4’-Dimethylbiphenyl: Used in organic synthesis and as a precursor in various chemical reactions.

    4,4’-Dichlorostilbene: Studied for its reactivity towards radicals.

What sets 4,4’-Diphenylstilbene apart is its unique combination of photophysical properties and chemical reactivity, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-phenyl-4-[2-(4-phenylphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQJYVUJPBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314989
Record name 4,4′-Diphenylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-68-1
Record name 4,4′-Diphenylstilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Diphenylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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